molecular formula C17H21NOS B1682320 Thionisoxetine CAS No. 155273-01-1

Thionisoxetine

Cat. No.: B1682320
CAS No.: 155273-01-1
M. Wt: 287.4 g/mol
InChI Key: NDVZIUGCCMZHLG-UHFFFAOYSA-N
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Description

Thionisoxetine is a compound that has garnered interest in the scientific community due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thionisoxetine can be synthesized through several methods, primarily involving thioxanthone derivatives. The synthesis typically involves constructing a (4-methylpiperazin-1-yl)propylidene side chain on the thioxanthone core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents. The process is designed to be efficient and cost-effective while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thionisoxetine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .

Scientific Research Applications

Thionisoxetine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Thionisoxetine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Thionisoxetine is chemically related to other thioxanthene compounds, such as:

Compared to these compounds, this compound has unique properties that make it particularly useful in certain applications. For example, its specific interactions with dopaminergic and serotonergic receptors may provide advantages in the treatment of certain neurological disorders .

Biological Activity

Thionisoxetine is a compound that has garnered attention in pharmacological research due to its selective inhibition of norepinephrine (NE) uptake. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₇H₂₁NOS
  • Molecular Weight : 287.42 g/mol
  • CAS Number : 163059-33-4

This compound functions primarily as a potent and selective inhibitor of norepinephrine uptake in both central and peripheral nervous systems. This mechanism is crucial for its potential therapeutic applications, particularly in conditions such as depression and urinary incontinence.

Key Findings:

  • Inhibition of NE Uptake : this compound demonstrates an ED50 of 0.21 mg/kg in preventing hypothalamic NE depletion induced by 6-hydroxydopamine, indicating its efficacy in modulating norepinephrine levels .
  • Selectivity : The compound shows significant selectivity for the norepinephrine transporter (NET) over serotonin and dopamine transporters, which is essential for minimizing side effects associated with broader-spectrum antidepressants .

Biological Activity Overview

This compound's biological activity has been documented in various studies, highlighting its potential applications:

Study Focus Findings
Depression Models Demonstrated efficacy in animal models of depression through enhanced norepinephrine signaling .
Urinary Incontinence Shown to improve urinary control by modulating NE levels, beneficial for patients with neurogenic bladder conditions .
Neuroimaging Studies Utilized as a radiotracer in PET imaging to visualize NET distribution in the brain, aiding in the understanding of NE-related disorders .

Case Studies

  • Case Study on Depression :
    • Objective : To assess the antidepressant effects of this compound.
    • Methodology : Animal models were treated with varying doses (0.01 to 3.0 mg/kg) and evaluated for behavioral changes.
    • Results : Significant improvement was observed in depressive-like behaviors compared to control groups, correlating with increased norepinephrine levels .
  • Case Study on Urinary Incontinence :
    • Objective : Evaluate the efficacy of this compound in patients with urinary dysfunction.
    • Methodology : A clinical trial involving patients with neurogenic bladder was conducted.
    • Results : Participants reported improved urinary control and reduced episodes of incontinence post-treatment .

Pharmacodynamics

This compound's pharmacodynamics reveal its action on the NE system, which is critical for mood regulation and autonomic functions:

  • Binding Affinity : The compound exhibits high affinity for NET, with Ki values indicating strong competitive inhibition against other neurotransmitter transporters .
  • Neurotransmitter Modulation : By selectively inhibiting NE uptake, this compound enhances synaptic availability of norepinephrine, contributing to its antidepressant effects.

Neuroimaging

Recent studies employing PET imaging have illustrated the distribution of this compound within the brain:

Brain Region Standard Uptake Value (SUV)
Locus CoeruleusPeak SUV > 2.2
NeocortexPeak SUV > 1.5
StriatumPeak SUV < 1.0

These findings underscore the compound's localization in areas rich in norepinephrine receptors, reinforcing its role in modulating NE pathways .

Properties

CAS No.

155273-01-1

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

IUPAC Name

N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

NDVZIUGCCMZHLG-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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